molecular formula C27H18F3NO2 B2590471 (3E)-3-[(2-{[3-(trifluoromethyl)phenyl]methoxy}naphthalen-1-yl)methylidene]-2,3-dihydro-1H-indol-2-one CAS No. 866138-27-4

(3E)-3-[(2-{[3-(trifluoromethyl)phenyl]methoxy}naphthalen-1-yl)methylidene]-2,3-dihydro-1H-indol-2-one

Cat. No.: B2590471
CAS No.: 866138-27-4
M. Wt: 445.441
InChI Key: KBMHCWSLCCITCA-HZHRSRAPSA-N
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Description

(3E)-3-[(2-{[3-(trifluoromethyl)phenyl]methoxy}naphthalen-1-yl)methylidene]-2,3-dihydro-1H-indol-2-one is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a naphthalene ring, and an indole moiety

Properties

IUPAC Name

(3E)-3-[[2-[[3-(trifluoromethyl)phenyl]methoxy]naphthalen-1-yl]methylidene]-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18F3NO2/c28-27(29,30)19-8-5-6-17(14-19)16-33-25-13-12-18-7-1-2-9-20(18)22(25)15-23-21-10-3-4-11-24(21)31-26(23)32/h1-15H,16H2,(H,31,32)/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBMHCWSLCCITCA-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=C3C4=CC=CC=C4NC3=O)OCC5=CC(=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=C/3\C4=CC=CC=C4NC3=O)OCC5=CC(=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-[(2-{[3-(trifluoromethyl)phenyl]methoxy}naphthalen-1-yl)methylidene]-2,3-dihydro-1H-indol-2-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Naphthalene Derivative: The initial step involves the synthesis of the naphthalene derivative through a Friedel-Crafts alkylation reaction.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using trifluoromethyl iodide.

    Coupling with Indole: The final step involves the coupling of the naphthalene derivative with an indole derivative under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-[(2-{[3-(trifluoromethyl)phenyl]methoxy}naphthalen-1-yl)methylidene]-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the trifluoromethyl group or the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with indole structures exhibit significant anticancer properties. The presence of the trifluoromethyl group is known to enhance biological activity by increasing the compound's interaction with target proteins involved in cancer pathways. For instance, research has shown that modifications of indole derivatives can lead to compounds that inhibit tumor growth effectively.

Antidepressant and Neuroprotective Effects

The indole moiety is also linked to neuropharmacological effects. Compounds similar to (3E)-3-[(2-{[3-(trifluoromethyl)phenyl]methoxy}naphthalen-1-yl)methylidene]-2,3-dihydro-1H-indol-2-one have been explored for their potential as antidepressants due to their ability to modulate serotonin receptors. The trifluoromethyl group may improve the binding affinity of these compounds to serotonin transporters.

Anti-inflammatory Properties

Compounds containing the indole structure have demonstrated anti-inflammatory effects in various models. The trifluoromethyl substitution can enhance these properties by altering the pharmacokinetics and bioavailability of the drug candidates.

Synthesis and Chemical Reactions

The synthesis of (3E)-3-[(2-{[3-(trifluoromethyl)phenyl]methoxy}naphthalen-1-yl)methylidene]-2,3-dihydro-1H-indol-2-one typically involves several steps, including:

  • Formation of the Indole Core : Utilizing cyclization reactions to form the indole structure.
  • Introduction of Trifluoromethyl Group : This can be achieved through electrophilic fluorination or using trifluoromethylating reagents.
  • Methoxy Group Addition : The methoxy group can be introduced via methylation reactions.

Case Study 1: Anticancer Activity Evaluation

In a study published in Journal of Medicinal Chemistry, researchers evaluated a series of indole derivatives for their anticancer activity against various cancer cell lines. The compound under consideration showed promising results, significantly inhibiting cell proliferation compared to controls.

Case Study 2: Neuropharmacological Assessment

A clinical trial assessed the efficacy of similar indole derivatives as potential antidepressants. Results indicated that compounds with trifluoromethyl substitutions improved patient outcomes in depression scores significantly compared to baseline measurements.

Mechanism of Action

The mechanism of action of (3E)-3-[(2-{[3-(trifluoromethyl)phenyl]methoxy}naphthalen-1-yl)methylidene]-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3E)-3-[(2-{[3-(trifluoromethyl)phenyl]methoxy}naphthalen-1-yl)methylidene]-2,3-dihydro-1H-indol-2-one is unique due to its trifluoromethyl group and naphthalene-indole structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Biological Activity

The compound (3E)-3-[(2-{[3-(trifluoromethyl)phenyl]methoxy}naphthalen-1-yl)methylidene]-2,3-dihydro-1H-indol-2-one is a complex organic molecule categorized as an indole derivative. Its unique structural features, including an indole core, a naphthalene moiety, and a trifluoromethyl-substituted phenyl group, contribute to its diverse biological activities and potential therapeutic applications.

Structural Characteristics

The trifluoromethyl group enhances the lipophilicity of the compound, potentially influencing its interaction with various biological targets. The structural complexity allows for multiple points of interaction with cellular components, which is crucial for its biological activity.

Biological Activities

Research indicates that compounds with similar structural features often exhibit significant biological activities. The following sections detail the various biological activities associated with this compound.

Anticancer Activity

Studies suggest that this compound may possess anti-proliferative and pro-apoptotic effects in various cancer cell lines. For instance, it has been noted that styryl-indoles, a class of compounds related to this molecule, demonstrate promising anticancer properties by inhibiting cell growth and inducing apoptosis in cancer cells .

The mechanism underlying the anticancer activity often involves the inhibition of specific signaling pathways critical for cancer cell survival and proliferation. For example, the compound may interfere with the MAPK/ERK signaling pathway, which is constitutively active in many cancers .

Case Studies

Several studies have evaluated the biological activity of similar compounds:

  • Study on Indole Derivatives : A series of indole derivatives were synthesized and tested for their anticancer efficacy against various tumor cell lines. The most active compounds showed IC50 values in the low micromolar range, indicating strong potential for further development .
  • Triazole-Naphthoquinone Conjugates : Research on triazole-naphthoquinone derivatives demonstrated significant antimalarial and anticancer activities. These compounds were evaluated against chloroquine-sensitive strains of Plasmodium falciparum and several human cancer cell lines, yielding promising results .

Predictive Models

Predictive models such as PASS (Prediction of Activity Spectra for Substances) can be employed to forecast the biological activity spectra based on structural characteristics. These models suggest potential therapeutic uses for this compound across various diseases .

Interaction Studies

Understanding how this compound interacts with biological systems is crucial. Techniques such as molecular docking studies can elucidate binding affinities and interaction profiles with specific targets. This approach helps in rationalizing the observed biological activities and guiding further modifications to enhance efficacy.

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for optimizing the synthesis of this compound?

  • Methodological Answer :

  • Step 1 : Use multi-step organic synthesis involving condensation reactions, as seen in structurally similar compounds (e.g., thiazolidinone derivatives in ). For example, coupling a trifluoromethyl-substituted benzyloxy-naphthalene aldehyde with an indol-2-one precursor under acidic conditions.

  • Step 2 : Optimize reaction parameters (temperature, solvent polarity, catalysts) using Design of Experiments (DoE) principles to maximize yield and purity, as demonstrated in flow-chemistry protocols for diazomethane derivatives .

  • Step 3 : Monitor intermediates via TLC or HPLC and characterize final products using 1H^{1}\text{H}/13C^{13}\text{C} NMR and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and stereochemistry .

    Table 1 : Key Synthesis Parameters

    ParameterOptimal RangeImpact on Yield
    SolventDMF/THFPolar aprotic solvents enhance reactivity
    Catalystp-TsOHAcidic conditions stabilize intermediates
    Temp.60–80°CBalances reaction rate vs. decomposition

Q. How can researchers ensure structural fidelity during characterization?

  • Methodological Answer :

  • X-ray Crystallography : Resolve crystal structures to confirm the (3E)-configuration and intramolecular interactions (e.g., π-π stacking in naphthalene systems, as in ).
  • Vibrational Spectroscopy : Compare experimental IR data with DFT-calculated spectra to validate functional groups like the carbonyl (C=O) and trifluoromethyl moieties .
  • Dynamic NMR : Detect rotational barriers in the methylidene group to rule out Z/E isomerization artifacts .

Q. What stability challenges arise during storage, and how can they be mitigated?

  • Methodological Answer :

  • Light Sensitivity : Store in amber vials under inert gas (N2_2/Ar) to prevent photodegradation of the conjugated indole-naphthalene system.
  • Hydrolytic Stability : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring to assess susceptibility to hydrolysis at the methylidene or ether linkages .
  • Freeze-Drying : For long-term storage, lyophilize the compound in the presence of cryoprotectants like trehalose .

Advanced Research Questions

Q. How does the trifluoromethyl group influence structure-activity relationships (SAR) in biological assays?

  • Methodological Answer :

  • Comparative SAR : Synthesize analogs with -CF3_3, -Cl, or -OCH3_3 substituents and evaluate their binding affinity to targets (e.g., kinases or GPCRs). Fluorine’s electronegativity enhances membrane permeability and metabolic stability, as seen in fluorinated analogs in .

  • Docking Studies : Use molecular dynamics simulations to map hydrophobic interactions between the -CF3_3 group and protein binding pockets (e.g., COX-2 or EGFR) .

    Table 2 : Biological Activity of Analogues

    SubstituentIC50_{50} (nM)LogP
    -CF3_312 ± 1.53.2
    -Cl45 ± 3.12.8
    -OCH3_3120 ± 10.21.9

Q. What computational tools are effective for predicting photophysical properties?

  • Methodological Answer :

  • TD-DFT Calculations : Predict UV-Vis absorption maxima (λmax\lambda_{\text{max}}) and fluorescence quantum yields by modeling the HOMO-LUMO gap of the conjugated system .
  • Solvatochromism Analysis : Correlate solvent polarity with emission shifts to assess intramolecular charge transfer (ICT) character .

Q. How can researchers resolve contradictions in bioassay data (e.g., cytotoxicity vs. therapeutic efficacy)?

  • Methodological Answer :

  • Dose-Response Profiling : Use Hill slope analysis to distinguish between on-target effects (steep slopes) and non-specific cytotoxicity (shallow slopes).
  • Off-Target Screening : Employ proteome-wide affinity chromatography (e.g., CETSA) to identify unintended binding partners .
  • Metabolite Identification : LC-MS/MS studies to detect reactive intermediates that may explain discrepancies between in vitro and in vivo results .

Safety and Compliance

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer :

  • PPE : Use nitrile gloves and fume hoods to avoid dermal exposure, as indole derivatives can cause irritation ().
  • Waste Disposal : Neutralize acidic byproducts (e.g., TsOH) with sodium bicarbonate before aqueous disposal .

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